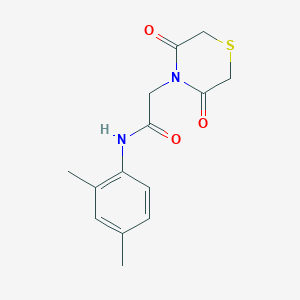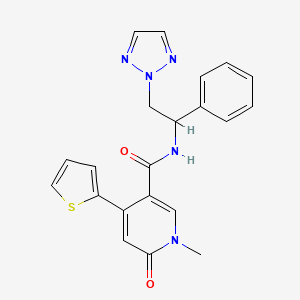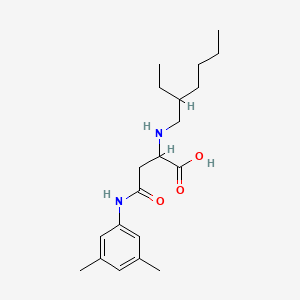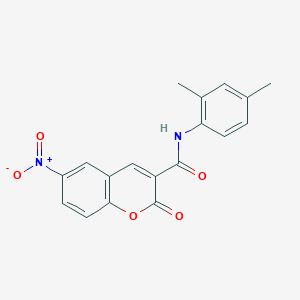
7-chloro-4-iodo-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-4-iodo-1H-indole is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of indole derivatives, which are known to possess a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
7-chloro-4-iodo-1H-indole has been studied extensively for its potential therapeutic applications. It has been found to possess antitumor, antimicrobial, and anti-inflammatory activities. In a study conducted by Kuo et al., this compound was found to exhibit potent antitumor activity against various cancer cell lines, including human breast cancer, lung cancer, and colon cancer cells. Additionally, it has been found to possess antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans.
Wirkmechanismus
The mechanism of action of 7-chloro-4-iodo-1H-indole is not fully understood. However, it has been suggested that it may exert its biological effects through the inhibition of various enzymes and signaling pathways. For example, it has been found to inhibit the activity of protein kinase C, which is involved in cell proliferation and differentiation. It has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), which plays a critical role in inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been found to exert various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. Additionally, it has been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 7-chloro-4-iodo-1H-indole in lab experiments is its potent biological activity. It has been found to exhibit activity at low concentrations, making it an attractive compound for drug development. Additionally, it has a relatively simple chemical structure, which makes it easy to synthesize and modify. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 7-chloro-4-iodo-1H-indole. One direction is the development of novel derivatives with improved biological activity and reduced toxicity. Another direction is the investigation of its potential therapeutic applications in various diseases, including cancer, infectious diseases, and inflammatory disorders. Additionally, the elucidation of its mechanism of action and the identification of its molecular targets may provide insights into its biological effects and facilitate the development of more effective drugs.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications. Its potent biological activity, relatively simple chemical structure, and wide range of biological activities make it an attractive compound for drug development. However, further studies are needed to fully understand its mechanism of action and to identify its molecular targets. With continued research, this compound may prove to be a valuable tool in the development of new drugs for various diseases.
Synthesemethoden
The synthesis of 7-chloro-4-iodo-1H-indole can be achieved through various methods. One of the commonly used methods is the reaction of 4-iodoaniline with 4-chlorobenzaldehyde in the presence of a catalyst such as zinc chloride. This reaction results in the formation of this compound with a yield of around 80%.
Eigenschaften
IUPAC Name |
7-chloro-4-iodo-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClIN/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-4,11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JURPPYWAQCQFEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl (1'R,2R,5'S)-6',6'-dimethyl-4-oxospiro[azetidine-2,2'-bicyclo[3.1.1]heptane]-1-carboxylate](/img/structure/B2644091.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2644092.png)
![1-(2,4-Dimethylphenyl)-5-[(2-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2644093.png)
![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2644094.png)
![N-(2-{[(4-chloroanilino)carbonyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2644096.png)


![Methyl 2-[(2-chloropyridine-3-carbonyl)oxymethyl]-4-phenylquinoline-3-carboxylate](/img/structure/B2644101.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2644105.png)
![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2644108.png)

